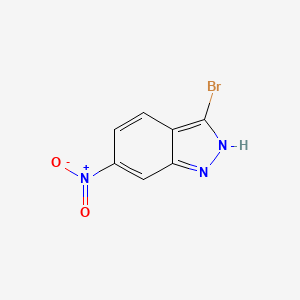![molecular formula C13H14ClN3OS B1268669 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 21358-24-7](/img/structure/B1268669.png)
4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and related derivatives often involves multi-step chemical reactions, including cyclization of thiosemicarbazides and alkylation reactions. A study by Raval et al. (2010) describes a microwave-assisted synthesis method for creating derivatives involving condensation reactions with aromatic aldehydes in the presence of acidic alumina, highlighting the efficiency of microwave techniques in the synthesis of triazole derivatives (Raval, Patel, Patel, & Desai, 2010).
Molecular Structure Analysis
The molecular structure and vibrational bands of 1,2,4-triazole derivatives have been characterized through spectroscopic methods and computational studies. Karakurt et al. (2010) employed DFT and ab initio HF calculations to analyze the molecular geometry, vibrational frequencies, and chemical shift values of a similar triazole compound, providing insights into its molecular structure and electronic properties (Karakurt, Dinçer, Çetin, & Şekerci, 2010).
Chemical Reactions and Properties
4-Allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including alkylation, cyclization, and condensation, to form structurally diverse derivatives with potential biological and industrial applications. The versatility in chemical reactions is highlighted in the synthesis of novel Schiff bases and DNA methylation inhibitors, indicating the reactivity of the triazole ring and the thiol group (Hakobyan et al., 2017).
Physical Properties Analysis
The crystalline structure and intermolecular interactions of triazole derivatives play a significant role in their physical properties. Panini et al. (2014) analyzed the crystal structure of a triazole derivative, emphasizing the importance of hydrogen bonding and other non-covalent interactions in stabilizing the crystalline form and influencing its physical properties (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Properties Analysis
The chemical properties of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as its reactivity, stability, and interaction with different chemical reagents, are influenced by its molecular structure. Studies on its reactivity towards different nucleophiles and its potential as a corrosion inhibitor for copper highlight the compound's significant chemical versatility and utility in various chemical contexts (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing 1,2,4-triazole ring, which includes compounds similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This research offers insights into the chemical synthesis and characterization of such compounds, using IR spectroscopy, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).
Corrosion Inhibition
- Orhan et al. (2012) investigated the corrosion protection of mild steel by a similar compound, demonstrating its effectiveness as a corrosion inhibitor in acidic solutions. This indicates potential applications in materials science and engineering (Orhan et al., 2012).
Anticancer Activity
- Research by Alam (2022) on eugenol derivatives, structurally related to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, revealed significant anticancer activity against breast cancer cells. This suggests potential therapeutic applications in oncology (Alam, 2022).
DNA Methylation Inhibition
- Hakobyan et al. (2017) investigated the effects of compounds similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol on cancer DNA methylation. Their findings point towards potential applications in gene regulation and cancer treatment (Hakobyan et al., 2017).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The study provides insight into the potential use of these compounds, including those structurally similar to 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, as antimicrobial agents (Bayrak et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-5-4-10(14)7-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZQHSIMJLTMAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358799 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
21358-24-7 |
Source


|
| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)




![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)